KW-2449

Catalog No.
S548039
CAS No.
1000669-72-6
M.F
C20H20N4O
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KW-2449

CAS Number

1000669-72-6

Product Name

KW-2449

IUPAC Name

[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+

InChI Key

YYLKKYCXAOBSRM-JXMROGBWSA-N

SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43

Solubility

soluble in DMSO, not soluble in water.

Synonyms

KW 2449, KW-2449, KW2449

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43

Isomeric SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43

Description

The exact mass of the compound (E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone is 332.16371 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of indazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone, also known as KW-2449, is a small molecule with potential antineoplastic activity []. This means it is being investigated for its ability to treat cancer. KW-2449 works by inhibiting specific enzymes called kinases, which are involved in cell growth and proliferation [].

Inhibition of FLT3, ABL, and Aurora Kinases

KW-2449 has been shown to inhibit three key kinases:

  • FMS-related tyrosine kinase 3 (FLT3): FLT3 is a protein that is mutated in some types of leukemia []. Inhibition of FLT3 by KW-2449 may help to stop the growth of these cancer cells.
  • ABL tyrosine kinase: The ABL protein is involved in a chromosomal translocation that is found in chronic myeloid leukemia (CML) []. Inhibition of ABL by KW-2449 may be effective in treating CML.
  • Aurora kinases: Aurora kinases are a family of enzymes that are essential for cell division []. Inhibition of aurora kinases by KW-2449 may interfere with the ability of cancer cells to divide and grow.

KW-2449 is a novel multikinase inhibitor primarily targeting FMS-related tyrosine kinase 3 (FLT3), Abelson tyrosine-protein kinase 1 (ABL), ABL-T315I, and Aurora kinase. It has shown significant potential in treating various forms of leukemia, particularly acute myeloid leukemia characterized by FLT3 mutations. The compound operates by inhibiting multiple kinases involved in cell proliferation and survival, making it a promising candidate for cancer therapy, especially in cases resistant to standard treatments like imatinib .

: Key reactions include coupling reactions to form the core structure followed by functional group modifications to enhance potency and selectivity.
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity (99.77% as reported) before use in biological assays .
  • KW-2449 exhibits potent antileukemic properties, particularly against cells harboring FLT3 mutations. Key findings include:

    • Cytotoxicity: Demonstrated significant cytotoxic effects on Molm14 cells with FLT3 internal tandem duplication mutations, primarily at concentrations that inhibit FLT3 autophosphorylation to less than 20% of baseline levels .
    • Growth Inhibition: In preclinical models, oral administration resulted in dose-dependent tumor growth inhibition with minimal bone marrow suppression, a critical factor for patient safety .
    • Mechanisms of Action: Induces apoptosis through multiple pathways including G1 arrest in FLT3-mutated leukemia and G2/M arrest in FLT3 wild-type leukemia cells .

    KW-2449 is primarily investigated for its applications in oncology, particularly:

    • Cancer Treatment: Targeting acute myeloid leukemia and other malignancies with FLT3 mutations.
    • Clinical Trials: Currently under evaluation in clinical settings to assess its efficacy and safety profile in patients resistant to existing therapies .

    Interaction studies have highlighted KW-2449's ability to maintain its efficacy despite the presence of human plasma proteins such as alpha1-acid glycoprotein. This characteristic suggests that KW-2449 can effectively inhibit its targets without significant interference from plasma protein binding, which can often limit the activity of other drugs .

    Several compounds exhibit similar mechanisms or target profiles as KW-2449. Here is a comparison highlighting its uniqueness:

    Compound NameTarget KinasesUnique Features
    SorafenibFLT3, BRAF, VEGFRBroad-spectrum kinase inhibitor; used for liver cancer
    MidostaurinFLT3, KITApproved for acute myeloid leukemia; specific for FLT3
    PonatinibABL, BCR/ABL T315IStrong activity against resistant BCR/ABL mutations
    GilteritinibFLT3Specifically designed for FLT3 mutations; FDA approved
    DovitinibFGFR, VEGFRTargets multiple receptor tyrosine kinases; broader application

    KW-2449 stands out due to its multitargeted approach that includes both FLT3 and Aurora kinases, providing a dual mechanism that may offer advantages over single-target inhibitors like gilteritinib or midostaurin .

    Purity

    >98% (or refer to the Certificate of Analysis)

    XLogP3

    2.7

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    2

    Exact Mass

    332.16371127 g/mol

    Monoisotopic Mass

    332.16371127 g/mol

    Heavy Atom Count

    25

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    2D9N67F58G

    Other CAS

    1000669-72-6

    Wikipedia

    KW 2449

    Dates

    Modify: 2023-08-15
    1. Pratz, Keith W.; Sato, Takashi; Murphy, Kathleen M.; Stine, Adam; Rajkhowa, Trivikram; Levis, Mark. FLT3-mutant allelic burden and clinical status are predictive of response to FLT3 inhibitors in AML. Blood (2010), 115(7), 1425-1432. CODEN: BLOOAW ISSN:0006-4971. AN 2010:301893
    2. Shiotsu, Yukimasa; Kiyoi, Hitoshi; Akinaga, Shiro; Naoe, Tomoki. Screening of molecular target therapy of cancer and generation of new kinase inhibitor, KW-2449. Saibo (2009), 41(9), 381-384. CODEN: SAIBC7 ISSN:1346-7557. AN 2009:1319160
    3. Verma, Dushyant; Kantarjian, Hagop M.; Jones, Dan; Luthra, Rajyalakshmi; Borthakur, Gautam; Verstovsek, Srdan; Rios, Mary Beth; Cortes, Jorge. Chronic myeloid leukemia (CML) with P190BCR-ABL: analysis of characteristics, outcomes, and prognostic significance. Blood (2009), 114(11), 2232-2235. CODEN: BLOOAW ISSN:0006-4971. CAN 152:188988 AN 2009:1173490
    4. Shiotsu, Yukimasa; Kiyoi, Hitoshi; Ishikawa, Yuichi; Tanizaki, Ryohei; Shimizu, Makiko; Umehara, Hiroshi; Ishii, Kenichi; Mori, Yumiko; Ozeki, Kazutaka; Minami, Yosuke; Abe, Akihiro; Maeda, Hiroshi; Akiyama, Tadakazu; Kanda, Yutaka; Sato, Yuko; Akinaga, Shiro; Naoe, Tomoki. KW-2449, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation. Blood (2009), 114(8), 1607-1617. CODEN: BLOOAW ISSN:0006-4971. CAN 151:462381 AN 2009:1081843
    5. Pratz, Keith W.; Cortes, Jorge; Roboz, Gail J.; Rao, Niranjan; Arowojolu, Omotayo; Stine, Adam; Shiotsu, Yukimasa; Shudo, Aiko; Akinaga, Shiro; Small, Donald; Karp, Judith E.; Levis, Mark. A pharmacodynamic study of the FLT3 inhibitor KW-2449 yields insight into the basis for clinical response. Blood (2009), 113(17), 3938-3946. CODEN: BLOOAW ISSN:0006-4971. CAN 152:701 AN 2009:541826
    6. Tomillero A; Moral M A Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2009), 31(1), 47-57. Journal code: 7909595. ISSN:0379-0355. PubMed ID 19357798 AN 2009268576
    7. Shiotsu Yukimasa New therapeutic option for leukemia patients, with FLT3/Aurora kinase inhibitor, KW-2449: strategy and comparison with other kinase inhibitors. [Rinsho ketsueki] The Japanese journal of clinical hematology (2008), 49(8), 641-9. Journal code: 2984782R. ISSN:0485-1439. PubMed ID 18800614 AN 2008612636
    8. Bayes M; Rabasseda X Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2008), 30(1), 67-99. Journal code: 7909595. ISSN:0379-0355. PubMed ID 18389098 AN 2008229509

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